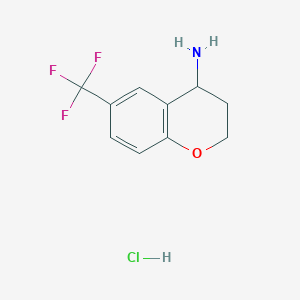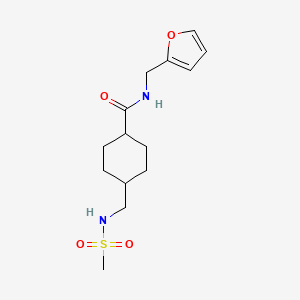
N-(furan-2-ylmethyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide, also known as FMME, is a small molecule inhibitor that has been of great interest in scientific research due to its potential therapeutic applications. FMME has been found to inhibit the activity of certain enzymes that play a role in various cellular processes, making it a promising candidate for the development of new drugs.
Applications De Recherche Scientifique
Synthesis and Characterization of Bio-Based Polymers
Researchers have developed bio-based polyamides (bio-PA) from dimethyl furan-2,5-dicarboxylate, which could be related to the broader chemical family of N-(furan-2-ylmethyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide. These polyamides exhibit high glass transition temperatures and poor crystallization due to their asymmetric and rigid structures. Such materials, due to their solubility in specific solvents like DMSO, DMF, and DMAC, hold promise for various industrial applications, including environmentally friendly plastics and fibers (Mao, Pan, Ma, & He, 2021).
Chemical Synthesis and Reactivity
In the realm of synthetic chemistry, the reactivity of compounds containing furan and cyclohexane moieties has been explored. For instance, the synthesis and reactivity of 3-methylsulfinyl-2H-cyclohepta[b]furan-2-ones have been studied, highlighting methods to produce various sulfoxides and sulfones through oxidation and coupling reactions. These findings contribute to the development of novel synthetic pathways for complex molecules (Higashi et al., 2008).
Medical Imaging Applications
A positron emission tomography (PET) radiotracer specific for the macrophage colony-stimulating factor 1 receptor (CSF1R), a marker of microglial activity in the brain, has been developed. This tracer, [11C]CPPC, offers a non-invasive tool for studying neuroinflammation and the immune environment of central nervous system malignancies. The ability to image reactive microglia in vivo could significantly impact the diagnosis and treatment of various neuropsychiatric disorders, demonstrating the potential medical application of furan-carboxamide derivatives in neurology (Horti et al., 2019).
Pharmacological Potential
The exploration of substituted 2-propynylcyclohexyl adenosine A(2A) receptor agonists, featuring structural elements similar to N-(furan-2-ylmethyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide, has revealed their ability to inhibit human neutrophil oxidative activity. This pharmacological activity suggests potential therapeutic applications in conditions where modulation of the immune response is beneficial, such as in inflammatory diseases (Sullivan et al., 2001).
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-21(18,19)16-9-11-4-6-12(7-5-11)14(17)15-10-13-3-2-8-20-13/h2-3,8,11-12,16H,4-7,9-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEPDDFKFWWISU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCC(CC1)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-4-[(3-nitro-1H-1,2,4-triazol-1-YL)methyl]isoxazole-3-carboxylic acid](/img/structure/B2982683.png)
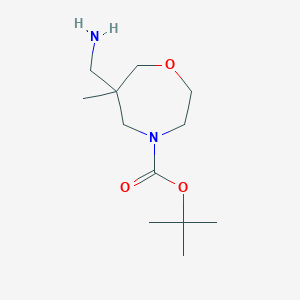
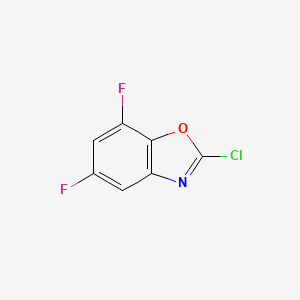
![N-(2-benzoyl-4-bromophenyl)-4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2982688.png)
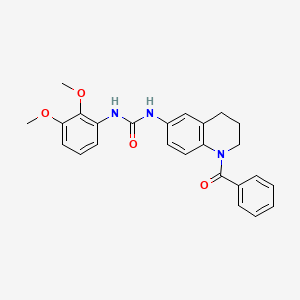
![Benzo[c][2,1]benzoxathiine 6,6-dioxide](/img/structure/B2982691.png)
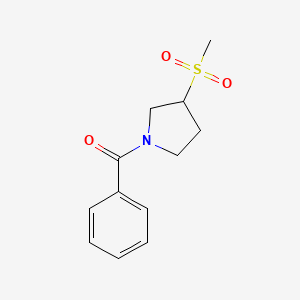
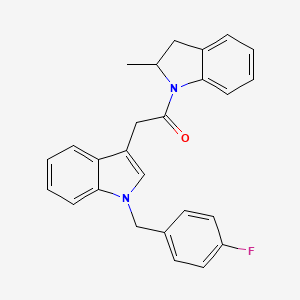
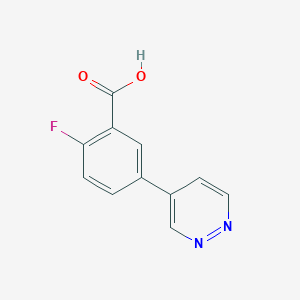
![7-Methyl-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2982696.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2982699.png)
